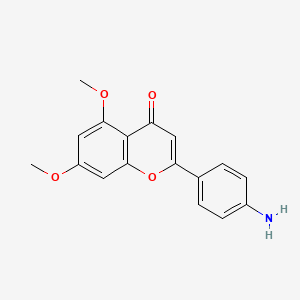

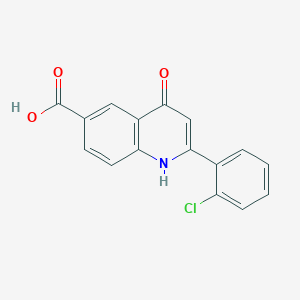

Tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(((2-Nitrobenzyl)amino)methyl)piperidin-1-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Piperidinderivate gehört. Diese Verbindung ist durch das Vorhandensein eines Piperidinrings, einer tert-Butyl-Estergruppe und einer Nitrobenzyleinheit gekennzeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tert-butyl 4-(((2-Nitrobenzyl)amino)methyl)piperidin-1-carboxylat umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Reaktion von Piperidin mit tert-Butylchlorformiat unter Bildung von tert-Butylpiperidin-1-carboxylat. Dieses Zwischenprodukt wird dann unter geeigneten Bedingungen mit 2-Nitrobenzylamin umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Dichlormethan und Katalysatoren wie Triethylamin, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und setzt oft fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Synthese-Systeme ein. Die Qualitätskontrollmaßnahmen sind streng, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Tert-butyl 4-(((2-Nitrobenzyl)amino)methyl)piperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die tert-Butyl-Estergruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas mit Palladiumkatalysator oder Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können verwendet werden, um die tert-Butyl-Estergruppe zu substituieren.

Hauptprodukte

Oxidation: Das Hauptprodukt ist die entsprechende Nitroverbindung.

Reduktion: Das Hauptprodukt ist die entsprechende Aminoverbindung.

Substitution: Die Hauptprodukte sind die substituierten Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(((2-Nitrobenzyl)amino)methyl)piperidin-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Es dient als Sonde in biochemischen Assays zur Untersuchung von Enzymaktivitäten und Protein-Interaktionen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Tert-butyl 4-(((2-Nitrobenzyl)amino)methyl)piperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrobenzyleinheit kann reduziert werden, um eine Aminogruppe zu bilden, die dann mit verschiedenen biologischen Molekülen interagieren kann. Der Piperidinring sorgt für strukturelle Stabilität und erleichtert die Bindung an Zielproteine. Die tert-Butyl-Estergruppe kann hydrolysiert werden, um die aktive Verbindung freizusetzen, die dann ihre Wirkung über spezifische biochemische Wege entfaltet.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzyl moiety can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperidine ring provides structural stability and facilitates binding to target proteins. The tert-butyl ester group can be hydrolyzed to release the active compound, which then exerts its effects through specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tert-butyl 4-(4-(Aminomethyl)phenyl)piperidin-1-carboxylat: Diese Verbindung ist strukturell ähnlich, fehlt aber der Nitrobenzyleinheit.

Tert-butyl 4-(Phenylamino)piperidin-1-carboxylat: Diese Verbindung enthält eine Phenylaminogruppe anstelle der Nitrobenzylgruppe.

Einzigartigkeit

Tert-butyl 4-(((2-Nitrobenzyl)amino)methyl)piperidin-1-carboxylat ist aufgrund des Vorhandenseins der Nitrobenzyleinheit einzigartig, die besondere chemische und biologische Eigenschaften verleiht. Diese Einheit ermöglicht spezifische Wechselwirkungen mit biologischen Zielstrukturen und bietet Vielseitigkeit in chemischen Reaktionen, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung macht.

Eigenschaften

Molekularformel |

C18H27N3O4 |

|---|---|

Molekulargewicht |

349.4 g/mol |

IUPAC-Name |

tert-butyl 4-[[(2-nitrophenyl)methylamino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-10-8-14(9-11-20)12-19-13-15-6-4-5-7-16(15)21(23)24/h4-7,14,19H,8-13H2,1-3H3 |

InChI-Schlüssel |

SVPJWWCSLKEMBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11830964.png)

![[(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11830966.png)

![2-(1-Methoxycyclooctyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11830970.png)

![(3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11830973.png)

![[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830998.png)

![[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol](/img/structure/B11831029.png)

![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)